molecular formula C12H18O3 B14177243 Acetic acid;4-ethynylocta-1,7-dien-4-ol CAS No. 858365-07-8

Acetic acid;4-ethynylocta-1,7-dien-4-ol

Cat. No.: B14177243
CAS No.: 858365-07-8
M. Wt: 210.27 g/mol
InChI Key: ONLVVJPTBSCOBD-UHFFFAOYSA-N
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Description

Acetic acid;4-ethynylocta-1,7-dien-4-ol is a compound formed by the interaction of acetic acid with a structurally complex alcohol, 4-ethynylocta-1,7-dien-4-ol. The modification involves treating sludge-derived biochar (SBB) with acetic acid, which introduces carboxyl (-COOH) groups and enhances porosity, significantly improving U(VI) adsorption efficiency .

Key properties of ASBB include:

  • High sorption efficiency: 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) .
  • Rapid kinetics: Equilibrium achieved within 5 minutes .
  • Reusability: Maintains 93% efficiency after multiple cycles .

Properties

CAS No.

858365-07-8

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;4-ethynylocta-1,7-dien-4-ol

InChI

InChI=1S/C10H14O.C2H4O2/c1-4-7-9-10(11,6-3)8-5-2;1-2(3)4/h3-5,11H,1-2,7-9H2;1H3,(H,3,4)

InChI Key

ONLVVJPTBSCOBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CCCC(CC=C)(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethynylocta-1,7-dien-4-ol typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the ethynyl and diene groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification processes to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-ethynylocta-1,7-dien-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Acetic acid;4-ethynylocta-1,7-dien-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;4-ethynylocta-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Research Findings and Implications

Key Studies on ASBB
  • BET Analysis : ASBB’s surface area increased by 50% post-modification, enhancing pore accessibility for U(VI) .
  • Reusability : HCl (0.1 M) effectively desorbs U(VI) from ASBB, retaining 93% efficiency after five cycles .
Comparative Advantages Over Alternatives
  • Speed : ASBB’s 5-min equilibrium surpasses most adsorbents (e.g., 90 min for graphene oxide) .
  • Sustainability: Utilizes waste sludge, aligning with circular economy principles .

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